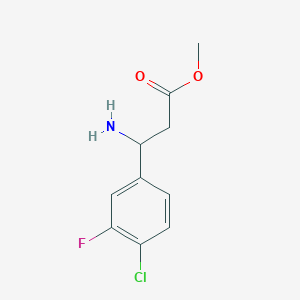

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and substituents. The compound's International Union of Pure and Applied Chemistry name, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate, provides a comprehensive description of its molecular architecture through systematic naming conventions. The nomenclature begins with the identification of the base propanoic acid structure, which forms the fundamental three-carbon backbone of the molecule. The methyl ester functionality is denoted by the "methyl" prefix, indicating the presence of a methoxycarbonyl group at the terminal position of the propanoate chain.

The positional descriptors within the systematic name reveal the precise location of functional groups throughout the molecular structure. The amino group is positioned at the third carbon of the propanoate chain, as indicated by the "3-amino" designation. This positioning is critical for the compound's biological activity and chemical reactivity patterns. The phenyl ring system, which constitutes the aromatic component of the molecule, is attached at the same carbon center as the amino group, creating a substituted benzyl derivative. The aromatic ring bears two halogen substituents: chlorine at the fourth position and fluorine at the third position, resulting in the complete designation "(4-chloro-3-fluorophenyl)."

Chemical Abstracts Service registry number 1250571-73-3 provides a unique identifier for this specific compound in chemical databases and literature. The systematic naming convention ensures unambiguous identification of the molecule across different research contexts and facilitates accurate communication within the scientific community. Alternative nomenclature variations may include the specification of stereochemical configuration when discussing enantiomerically pure forms of the compound, though the basic International Union of Pure and Applied Chemistry name encompasses the fundamental structural features regardless of stereochemical considerations.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate exhibits complex three-dimensional characteristics determined by the spatial arrangement of its constituent atoms and functional groups. The compound possesses a molecular formula of carbon ten hydrogen eleven chlorine fluorine nitrogen oxygen two, with a molecular weight of 231.65 grams per mole. The central propanoate backbone adopts an extended conformation that positions the amino group and aromatic ring in specific spatial relationships critical for the molecule's overall geometry.

The presence of a chiral center at the third carbon of the propanoate chain introduces significant stereochemical complexity to the molecular structure. This asymmetric carbon, which bears both the amino group and the substituted phenyl ring, generates two possible enantiomeric forms designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration at this center profoundly influences the compound's three-dimensional shape and subsequent interactions with biological targets. Research indicates that the R-enantiomer exhibits distinct spatial characteristics compared to its S-counterpart, with implications for pharmacological activity and molecular recognition processes.

The aromatic ring system contributes additional geometric complexity through its planar structure and the specific positioning of halogen substituents. The chlorine atom at the fourth position and fluorine atom at the third position of the phenyl ring create an asymmetric substitution pattern that influences both electronic distribution and steric interactions. The electronegativity differences between these halogens generate localized dipole moments that affect the overall molecular polarity and intermolecular interactions. Bond angles and distances within the aromatic system remain consistent with typical benzene derivatives, though the presence of electron-withdrawing halogens subtly modifies the electron density distribution.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate represents a fundamental aspect of its structural chemistry, involving the dynamic equilibrium between different molecular forms through proton migration and electron redistribution. Tautomerism, first described by Laar in 1886 as a dynamic equilibrium between compounds containing weakly bonded hydrogen atoms, plays a crucial role in determining the compound's chemical properties and biological activities. The amino group present in the molecule can participate in amino-imino tautomerism, a process involving the migration of protons between nitrogen atoms and the formation of different resonance structures.

The amino group at the third carbon position exhibits the capacity to exist in multiple tautomeric forms, with the primary amino form predominating under physiological conditions. The imino tautomer, though less thermodynamically stable, may become more significant under specific environmental conditions or when the compound interacts with biological targets. This tautomeric equilibrium is influenced by factors including pH, temperature, solvent polarity, and the presence of hydrogen bonding partners. Research has demonstrated that compounds with pK values near physiological pH exhibit enhanced tautomeric diversity, potentially contributing to increased biological activity and molecular recognition capabilities.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring system modifies the electronic environment of the amino group, thereby influencing the relative stability of different tautomeric forms. These halogen substituents can stabilize certain tautomeric states through inductive effects and may promote specific hydrogen bonding patterns that favor particular structural arrangements. The ester functionality also contributes to tautomeric stability through its electron-withdrawing nature, which can affect the nitrogen lone pair availability and subsequent tautomeric equilibria.

Comparative analysis with related compounds in the literature reveals that similar amino acid ester derivatives exhibit varying degrees of tautomeric diversity depending on their specific substitution patterns. Cocrystallization studies have demonstrated that tautomeric forms can coexist within crystal structures, with different molecular conformations stabilized through intermolecular interactions. The ability of this compound to adopt multiple tautomeric forms enhances its potential for diverse molecular interactions and may contribute to its observed biological activities through mechanisms involving tautomer-specific binding modes.

Crystallographic Data and Unit Cell Parameters

The crystallographic characterization of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate provides essential insights into its solid-state structure and intermolecular packing arrangements. Crystal structure determination involves the systematic analysis of unit cell parameters, space group symmetry, and atomic positioning within the crystalline lattice. The compound's crystal system and unit cell dimensions reflect the optimal packing arrangement that minimizes lattice energy while accommodating the complex molecular geometry and intermolecular interactions.

Unit cell parameters represent fundamental crystallographic characteristics that define the repeating three-dimensional structure of the crystal. These parameters include the three edge lengths designated as a, b, and c, along with the three internal angles α, β, and γ that describe the geometric relationship between crystallographic axes. The fourteen Bravais unit cells, first described by Auguste Bravais in 1850, provide the foundational framework for categorizing crystal systems based on their geometric properties. For organic compounds like methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate, the crystal system typically falls within one of the seven crystallographic categories: cubic, tetragonal, orthorhombic, hexagonal, trigonal, monoclinic, or triclinic.

Intermolecular interactions within the crystal structure play a crucial role in determining the overall stability and packing efficiency of the solid form. Hydrogen bonding between amino groups and carbonyl oxygens creates extended networks that contribute to crystal cohesion. The halogen substituents on the aromatic ring can participate in halogen bonding interactions, providing additional stabilization to the crystal structure. These non-covalent interactions, including π-π stacking between aromatic rings and C-H···O contacts, collectively determine the three-dimensional architecture of the crystal.

The molecular packing within the crystal structure reveals specific orientational preferences that optimize intermolecular contacts while minimizing steric conflicts. Dihedral angles between the aromatic ring and the propanoate backbone influence the overall molecular conformation and affect the efficiency of crystal packing. Temperature-dependent structural studies provide information about thermal expansion coefficients and molecular motion within the crystal lattice, contributing to understanding of the compound's solid-state stability and polymorphic behavior.

特性

IUPAC Name |

methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFNBHWANRSGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and methyl acrylate.

Condensation Reaction: The aldehyde group of 4-chloro-3-fluorobenzaldehyde reacts with methyl acrylate in the presence of a base catalyst to form an intermediate compound.

Reduction: The intermediate undergoes reduction, usually with a reducing agent like sodium borohydride, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include methanol and ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions: Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is being investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with specific biological targets, making it valuable in the development of new pharmaceuticals:

- Neuropharmacology : Preliminary studies indicate that this compound may influence neurochemical pathways and could be explored for treating neurological disorders.

- Anticancer Activity : The compound has shown promise as a precursor in the synthesis of anti-cancer agents, potentially interacting with cancer-related pathways.

- Antimicrobial Activity : In vitro studies have demonstrated antimicrobial properties against certain bacterial strains, indicating its potential for developing new antibiotics.

Chemical Research

In organic chemistry, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions:

- Synthesis of Derivatives : The compound can undergo modifications to create derivatives with enhanced pharmacological properties. For example, reactions involving halogen substitutions can significantly alter its reactivity and biological activity .

- Enzyme-Substrate Interactions : It is employed in studies focusing on enzyme-substrate interactions, providing insights into protein-ligand binding mechanisms.

Industrial Applications

Beyond its research applications, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride finds utility in industrial settings:

- Agrochemicals : The compound is used as an intermediate in the synthesis of specialty chemicals and agrochemicals, contributing to agricultural innovations.

- Continuous Flow Processes : In industrial production, continuous flow methods enhance efficiency and yield during synthesis, allowing for high-purity products suitable for pharmaceutical applications.

作用機序

The mechanism of action of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

類似化合物との比較

Comparison with Similar Compounds

The structural analogs of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate vary in substituent patterns, ester groups, and functional moieties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

The 3-chloro analog (C₁₀H₁₂ClNO₂) lacks fluorine, reducing steric and electronic effects compared to the target compound .

Ester Group Modifications The ethyl ester derivative (C₁₁H₁₃ClFNO₃) introduces a bulkier alkyl chain, which may alter metabolic stability and lipophilicity compared to the methyl ester .

The aniline linkage in Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate (C₁₀H₁₁BrFNO₂) replaces the β-amino group, altering electronic distribution and reactivity .

Heterocyclic vs.

Research Implications

- Halogen Effects: The 4-chloro-3-fluoro substitution in the target compound balances electronegativity and steric requirements, making it a versatile intermediate for drug discovery. In contrast, bromine in the 4-bromo-3-fluoro analog (C₁₀H₁₁BrFNO₂) may enhance halogen bonding but increase molecular weight .

- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and storage stability compared to free bases.

- Pharmacological Potential: Amino-propanoate derivatives are often explored as protease inhibitors or enzyme modulators, where substituent patterns critically influence target selectivity .

生物活性

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate has the following chemical structure:

- Molecular Formula : C11H13ClFNO2

- Molecular Weight : 245.68 g/mol

- IUPAC Name : Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate

The presence of the chloro and fluorine substituents on the phenyl ring significantly influences the compound's biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, methyl esters often demonstrate lower antimicrobial activity compared to their hydrolyzed counterparts, indicating that structural modifications can enhance efficacy .

- Cytotoxicity :

- Binding Affinity :

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances hydrophobic interactions |

| Fluoro Group | Modifies electronic properties |

| Amino Group | Essential for receptor binding |

| Methyl Ester | May reduce activity compared to free acid forms |

Case Studies

- Anticancer Studies :

- Antimicrobial Testing :

Research Findings

Recent research highlights the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability and bioavailability while also influencing pharmacokinetic properties. The specific role of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate in these contexts remains an area for further investigation.

Q & A

Q. What experimental approaches elucidate the compound's mechanism of action in neurochemical pathways?

- Methodological Answer : Radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) measure displacement potency. Knockout cell lines (e.g., CRISPR-edited neurons lacking specific receptors) isolate target interactions. In vivo microdialysis in rodent models tracks neurotransmitter release changes post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。